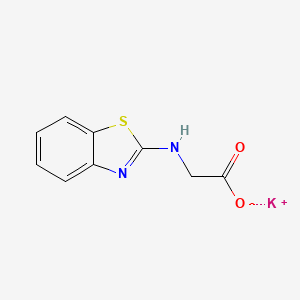
Potassium (1,3-benzothiazol-2-ylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (1,3-benzothiazol-2-ylamino)acetate typically involves the reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Potassium (1,3-benzothiazol-2-ylamino)acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Potassium (1,3-benzothiazol-2-ylamino)acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Potassium (1,3-benzothiazol-2-ylamino)acetate exerts its effects involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, interfering with the activity of enzymes involved in various biological pathways . The exact molecular targets and pathways are still under investigation, but its structure suggests it may interact with proteins containing thiol groups .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler compound with a similar benzothiazole ring structure.
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
Sulfoxides and Sulfones: Oxidized derivatives of benzothiazole compounds.
Uniqueness
Potassium (1,3-benzothiazol-2-ylamino)acetate is unique due to its specific combination of a benzothiazole ring with a potassium ion, which imparts distinct chemical properties and reactivity . This makes it particularly valuable in research applications where these properties are advantageous.
Biological Activity
Potassium (1,3-benzothiazol-2-ylamino)acetate is a derivative of benzothiazole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 1,3-benzothiazole derivatives with acetic anhydride or acetyl chloride in the presence of potassium carbonate. The following general reaction scheme can be observed:
- Formation of Benzothiazole Derivative : Start with 2-aminobenzothiazole.
- Acetylation : React with acetic anhydride or acetyl chloride.
- Neutralization : Use potassium carbonate to form the potassium salt.
Antimicrobial Activity
Benzothiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds are effective against both Gram-positive and Gram-negative bacteria. For example:
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| This compound | Moderate | High |
| Standard Antibiotic | High | High |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
Research indicates that benzothiazole derivatives possess anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Notably:
- IC50 Values : The compound showed IC50 values in the micromolar range against several cancer types, indicating potential as an anticancer agent.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HCT116 | 0.66 |
| MCF7 | 0.75 |
| A549 | 0.80 |
The mechanism may involve induction of apoptosis and cell cycle arrest .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been documented in various studies. It has been shown to reduce inflammation markers in vitro and in vivo models:
| Concentration (μM) | % Inhibition |
|---|---|
| 6.25 | 94.89 |
| 12.5 | 95.22 |
| 25 | 96.12 |
These results suggest a strong anti-inflammatory effect comparable to standard treatments such as diclofenac .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzothiazole derivatives including this compound against a panel of bacterial strains. Results indicated significant inhibition zones compared to controls.
- Anticancer Research : In a recent study involving HCT116 colon cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
Properties
Molecular Formula |
C9H7KN2O2S |
|---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
potassium;2-(1,3-benzothiazol-2-ylamino)acetate |
InChI |
InChI=1S/C9H8N2O2S.K/c12-8(13)5-10-9-11-6-3-1-2-4-7(6)14-9;/h1-4H,5H2,(H,10,11)(H,12,13);/q;+1/p-1 |
InChI Key |
PNUDYNDJFVJPOK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCC(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















